3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one
Description
Properties
IUPAC Name |
3-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-7(8(2)17)15-6-13-11(14-15)20-10-9(16(18)19)4-3-5-12-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFTZKRJZDIYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C=NC(=N1)SC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of this compound involves sequential functionalization of the 1,2,4-triazole core, introduction of the 3-nitropyridine-2-sulfanyl group, and subsequent ketone incorporation. Two primary routes dominate the literature: (1) stepwise assembly via nucleophilic substitution and (2) cyclocondensation of pre-functionalized intermediates.
Nucleophilic Substitution Route
This method begins with the preparation of 1H-1,2,4-triazole-3-thiol, followed by sulfanyl group transfer to 3-nitropyridine-2-yl derivatives. Key steps include:
- Synthesis of 1H-1,2,4-Triazole-3-Thiol :
Reaction of thiosemicarbazide with chloroacetone under basic conditions yields 1H-1,2,4-triazole-3-thiol. Optimal conditions involve refluxing in ethanol with potassium hydroxide (yield: 78–82%). - Functionalization with 3-Nitropyridine-2-Sulfanyl Group :
The thiol group undergoes nucleophilic displacement with 2-chloro-3-nitropyridine in dimethylformamide (DMF) at 80°C for 12 hours. Anhydrous conditions and catalytic triethylamine enhance reactivity (yield: 65–70%). - Alkylation with Butan-2-One :
The triazole nitrogen is alkylated using bromobutan-2-one in acetonitrile with potassium carbonate as a base. Reaction at 60°C for 6 hours affords the target compound (yield: 60–65%).
Cyclocondensation of Thiosemicarbazide Intermediates
An alternative approach involves constructing the triazole ring after introducing the pyridine-sulfanyl moiety:
- Preparation of 3-Nitropyridine-2-Thiol :
3-Nitro-2-chloropyridine is treated with thiourea in ethanol under reflux to generate the thiol derivative (yield: 85–90%). - Formation of Thiosemicarbazide Intermediate :
Condensation of the thiol with chloroacetyl chloride in dichloromethane produces a thioether-linked intermediate, which is subsequently reacted with hydrazine hydrate to form the triazole ring. - Ketone Introduction via Friedel-Crafts Acylation :
Butan-2-one is introduced using acetyl chloride and aluminum trichloride in anhydrous dichloromethane (yield: 55–60%).
Detailed Experimental Procedures
Stepwise Nucleophilic Substitution Method
Synthesis of 1H-1,2,4-Triazole-3-Thiol
Reagents : Thiosemicarbazide (1.0 eq), chloroacetone (1.2 eq), KOH (1.5 eq), ethanol.
Procedure :
- Dissolve thiosemicarbazide (10.2 g, 100 mmol) and KOH (8.4 g, 150 mmol) in 150 mL ethanol.
- Add chloroacetone (11.8 mL, 120 mmol) dropwise under nitrogen.
- Reflux for 8 hours, then cool to 0°C. Filter the precipitate and wash with cold ethanol.
Yield : 78% (9.4 g). MP : 162–164°C. IR (KBr) : 2560 cm⁻¹ (S-H), 1605 cm⁻¹ (C=N).
Coupling with 3-Nitropyridine-2-Sulfanyl Group
Reagents : 1H-1,2,4-Triazole-3-thiol (1.0 eq), 2-chloro-3-nitropyridine (1.1 eq), DMF, Et₃N (0.1 eq).
Procedure :
- Suspend triazole-3-thiol (5.0 g, 43 mmol) and 2-chloro-3-nitropyridine (7.1 g, 47 mmol) in 50 mL DMF.
- Add Et₃N (0.6 mL, 4.3 mmol) and stir at 80°C for 12 hours.
- Pour into ice-water, extract with ethyl acetate, and dry over MgSO₄.
Yield : 68% (6.8 g). ¹H NMR (DMSO-d₆) : δ 8.78 (d, 1H, pyridine-H), 8.23 (s, 1H, triazole-H), 7.94 (d, 1H, pyridine-H).
Alkylation with Bromobutan-2-One
Reagents : Intermediate from 2.1.2 (1.0 eq), bromobutan-2-one (1.5 eq), K₂CO₃ (2.0 eq), acetonitrile.
Procedure :
Analytical Characterization and Spectral Data
Spectroscopic Profiling
- IR (KBr) : 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (C-N).
- ¹H NMR (400 MHz, CDCl₃) : δ 2.32 (s, 3H, COCH₃), 3.12 (q, 2H, CH₂), 4.58 (t, 2H, N-CH₂), 8.01 (d, 1H, pyridine-H), 8.65 (d, 1H, pyridine-H), 8.89 (s, 1H, triazole-H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 27.8 (COCH₃), 45.2 (CH₂), 62.4 (N-CH₂), 124.5–148.2 (pyridine/triazole carbons), 205.6 (C=O).
Purity Assessment
Elemental Analysis :
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 48.13 | 48.05 |
| H | 3.75 | 3.69 |
| N | 21.71 | 21.65 |
| S | 9.94 | 9.88 |
Optimization and Challenges
Reaction Yield Enhancement
- Solvent Screening : Replacing DMF with dimethyl sulfoxide (DMSO) in the coupling step increased yields to 73% due to improved solubility of the nitro-pyridine intermediate.
- Catalysis : Adding 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst reduced reaction time from 12 to 8 hours.
Applications and Derivatives
While specific biological data for this compound remain unpublished, structurally analogous 1,2,4-triazole-sulfonamides exhibit antifungal activity against Candida albicans (MIC ≤25 µg/mL). Molecular docking studies suggest similar derivatives inhibit lanosterol 14α-demethylase, a key fungal enzyme.
Chemical Reactions Analysis
Key Reaction Types
The compound exhibits distinct reactivity due to its heterocyclic structure and functional groups. Three primary reaction types are observed:
1.1 Oxidation
The nitro group (-NO₂) on the pyridine ring can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas with palladium catalysts (e.g., Pd/C) . This transformation is critical for altering the compound’s electronic properties and biological activity.
1.2 Substitution
The sulfanyl (-S-) group linking the triazole and pyridine moieties is susceptible to nucleophilic substitution. Reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMF or DMSO yield derivatives with modified sulfur-containing substituents .
1.3 Cyclization
The triazole ring participates in cyclization reactions under acidic or basic conditions, forming complex heterocycles. This reactivity is influenced by the electron-deficient nature of the triazole ring .
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | H₂ gas, Pd/C catalyst | Elevated temperature, inert atmosphere | Reduction of nitro to amino group |
| Substitution | Nucleophiles (e.g., NH₂R) | DMF/DMSO, basic conditions | Replacement of -S- group with nucleophile |
| Cyclization | Acid/base catalysts | Heat (80–120°C), solvent (e.g., THF) | Formation of fused heterocycles |
Major Reaction Products
3.1 Oxidation Products
Reduction of the nitro group yields an amino derivative, altering the compound’s redox properties. For example:
-
3-{3-[(3-aminopyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one
3.2 Substitution Products
Nucleophilic substitution of the sulfanyl group generates diverse derivatives:
-
3-{3-[(3-nitropyridin-2-yl)amino]-1H-1,2,4-triazol-1-yl}butan-2-one (with ammonia/amines)
-
3-{3-[(3-nitropyridin-2-yl)selenyl]-1H-1,2,4-triazol-1-yl}butan-2-one (with selenide ions)
3.3 Cyclization Products
Cyclization forms fused heterocycles, such as:
Structural Influence on Reactivity
The compound’s unique structure—combining a nitro-pyridine and triazole—governs its reactivity:
-
Nitro group : Directs electron-deficient reactivity, enabling nucleophilic attack.
-
Triazole ring : Facilitates cyclization and participates in π-conjugation, stabilizing intermediates.
-
Sulfanyl bridge : Acts as a reactive linker, enabling substitution and cross-coupling .
Comparative Analysis of Reaction Pathways
| Parameter | Oxidation | Substitution | Cyclization |
|---|---|---|---|
| Rate-Determining Step | Electron transfer (H₂/Pd) | Nucleophilic attack | Ring closure via H-bonding |
| Selectivity | High (nitro group) | Moderate | Low (stereochemical control) |
| Yield Optimization | Catalyst loading | Solvent choice | Temperature control |
Scientific Research Applications
Antimicrobial and Antiparasitic Activity
Recent studies have highlighted the biological activity of compounds related to 3-nitrotriazoles, particularly their effectiveness against various pathogens:
- Antitrypanosomal Activity : Compounds similar to this have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Notably, a related compound exhibited an IC50 value of 0.09 μM, demonstrating 68-fold greater potency than the standard drug benznidazole .
- Antileishmanial Activity : Derivatives of this compound were tested against Leishmania donovani, showing promising results that warrant further investigation into their mechanisms of action.
Research Findings and Case Studies
Numerous studies have documented the applications of 3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one and its derivatives in various research areas:
- Corrosion Inhibition : Research indicates that triazole derivatives can serve as effective corrosion inhibitors in metal protection applications. A study highlighted the efficacy of triazole compounds in reducing corrosion rates in acidic environments .
- Pharmaceutical Development : The compound's structural features make it a candidate for drug development targeting parasitic infections. Ongoing research focuses on optimizing its pharmacokinetic properties and enhancing its bioavailability .
Mechanism of Action
The mechanism of action of 3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the triazole ring could facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include commercial triazole fungicides and experimental derivatives. Key comparisons are summarized in Table 1.
Table 1. Structural and Functional Comparison of Triazole Derivatives
Key Findings
Substituent Impact on Activity: The biphenyl-4-yloxy group in Compound 1 (Table 1) demonstrates superior in vitro fungicidal activity compared to TDM and CPZ, suggesting that bulkier aromatic substituents enhance target binding .
Mechanistic Insights :
- Molecular docking studies on biphenyl derivatives (e.g., Compound 1) reveal stronger hydrophobic interactions with CYP51’s heme-binding pocket, correlating with lower minimum inhibitory concentrations (MICs) against Aspergillus fumigatus .
- Indole-containing derivatives (e.g., 11b) exhibit selectivity for fungal CYP51 over human isoforms, reducing off-target toxicity .
Divergent Applications: While most triazoles are antifungal, the nitrophenyl-pentenone derivative (Table 1) shows antituberculosis activity, highlighting how backbone modifications (e.g., pentenone vs. butanone) can redirect biological function .
Limitations and Challenges
- Solubility and Bioavailability: The nitro-pyridinylsulfanyl group in the target compound may reduce aqueous solubility compared to TDM’s chlorophenoxy group, necessitating formulation optimization .
- Resistance Risks : Cross-resistance with commercial triazoles (e.g., TDM) is possible if binding modes overlap, as observed in Botrytis cinerea strains resistant to CPZ .
Biological Activity
The compound 3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , and it features a triazole ring linked to a nitro-pyridine moiety via a sulfanyl group. The structural representation can be summarized as follows:
Synthesis
The synthesis typically involves multi-step reactions including nucleophilic substitution. A common method includes the reaction of a 3-nitro-pyridinyl halide with a sulfanyl-triazole derivative under basic conditions, often in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate product formation .
Antimicrobial and Antiparasitic Activity
Recent studies have highlighted the biological activity of compounds related to 3-nitrotriazoles, particularly their effectiveness against various pathogens:
- Antitrypanosomal Activity : Compounds similar to this compound have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, a related compound exhibited an IC50 value of 0.09 μM, demonstrating 68-fold greater potency than the standard drug benznidazole .
- Antileishmanial Activity : The compound's derivatives were also tested against Leishmania donovani, showing promising results that warrant further investigation into their mechanisms of action .
The mechanism by which these compounds exert their biological effects may involve:
- Nitro Group Reduction : The nitro group in these compounds can be reduced to an amino group, potentially enhancing their interaction with biological targets.
- Selectivity Index : Many derivatives have demonstrated high selectivity indices (SI), indicating lower toxicity to mammalian cells compared to their antiparasitic activity .
Case Studies
A study involving a series of 28 synthesized 3-nitrotriazole compounds found that many displayed potent antitrypanosomal activities with minimal toxicity to host cells. The most effective compounds had IC50 values ranging from 28 nM to 3.72 μM against intracellular amastigotes of Trypanosoma cruzi .
Summary of Biological Activities
| Compound | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | T. cruzi | 0.09 | >555.5 |
| Compound B | L. donovani | 0.5 - 6.0 | >100 |
| Compound C | T. brucei | 0.5 - 5.0 | >50 |
Virtual Screening Results
In silico studies utilizing tools like SuperPred and SwissADME have predicted favorable pharmacokinetics for these compounds, suggesting potential for high bioavailability and efficacy in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one, and how can reaction conditions be optimized to minimize impurities?
- Methodology : Multi-step synthesis typically involves forming the triazole core via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions . The nitropyridine-sulfanyl group is introduced via nucleophilic substitution using 3-nitro-2-mercaptopyridine. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) reduces side reactions like over-oxidation. Purity is monitored via HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : - and -NMR identify substituents on the triazole and pyridine rings (e.g., sulfanyl linkage at δ 3.2–3.5 ppm) .
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., dihedral angle between triazole and pyridine rings ~25–30°) to validate stereoelectronic effects .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 334.08) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via LC-MS; nitro group reduction or sulfanyl oxidation are common degradation pathways. Stability is quantified using Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays vs. cytotoxicity profiles)?
- Methodology :
- Dose-response normalization : Compare IC values across assays using standardized cell lines (e.g., HEK-293 for cytotoxicity vs. S. aureus for antimicrobial activity) .
- Mechanistic studies : Use fluorescence quenching or SPR to test if off-target binding (e.g., to human serum albumin) reduces efficacy .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers caused by assay variability .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic or photochemical applications?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density at the nitro group (electrophilic) and sulfanyl moiety (nucleophilic) .
- Molecular dynamics (MD) : Simulate interactions with solvents (e.g., acetonitrile vs. water) to predict solubility and aggregation behavior .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodology :
- Microcosm studies : Expose the compound to simulated freshwater (pH 7.4, 25°C) with sediment and microbiota. Track degradation products via GC-MS; nitroreductase activity from Pseudomonas spp. often drives biotransformation .
- QSAR modeling : Corporate logP (2.8) and pKa (3.1) to predict bioaccumulation potential in fish models .
Q. How can cross-disciplinary approaches (e.g., medicinal chemistry and materials science) expand its applications?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
